GA 0113

Endothelial dysfunction Diabetic cardiovascular complications Vasodilator response

GA 0113 is a non-tetrazole AT1 receptor antagonist that eliminates class-level variability. It provides insurmountable antagonism for reproducible Ang II challenge data. Key supply and performance attributes: • 94% oral bioavailability & 12-h half-life (rat) enable once-daily chronic dosing. • Insurmountable functional antagonism ensures unambiguous concentration-response interpretation. • Endothelial protection comparable to quinapril in diabetic hypertensive models. • Ships at ambient temperature; stable as powder at -20°C for 3 years.

Molecular Formula C27H24F3N5O2S
Molecular Weight 539.6 g/mol
Cat. No. B1242452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGA 0113
SynonymsGA 0113
GA0113
L017602
N-(2-(6-((2-ethyl-5,7-dimethyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)quinolin-2-yl))trifluoromethanesulfonamide
Molecular FormulaC27H24F3N5O2S
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(N1CC3=CC4=C(C=C3)N=C(C=C4)C5=CC=CC=C5NS(=O)(=O)C(F)(F)F)N=C(C=C2C)C
InChIInChI=1S/C27H24F3N5O2S/c1-4-24-33-25-16(2)13-17(3)31-26(25)35(24)15-18-9-11-21-19(14-18)10-12-22(32-21)20-7-5-6-8-23(20)34-38(36,37)27(28,29)30/h5-14,34H,4,15H2,1-3H3
InChIKeyGDHVAFNGEXASMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GA 0113 Procurement Guide: A Non-Tetrazole AT1 Receptor Antagonist for Cardiovascular Research


GA 0113 (CAS: 200639-61-8) is a potent, orally active, non-peptide angiotensin II (Ang II) type 1 (AT1) receptor antagonist featuring a trifluoromethanesulfonamidophenyl-substituted quinoline scaffold. Unlike prototypical AT1 antagonists such as losartan that contain a biphenyltetrazole moiety, GA 0113 is a non-tetrazole derivative carrying a triflamide group as a more lipophilic acidic replacement, a structural distinction designed to enhance oral bioavailability [1]. The compound exhibits high oral bioavailability (94%) and a long circulating half-life (12 h) in rats, and produces sustained blood pressure reduction in hypertensive models [2].

GA 0113 Differentiation: Why Class-Level Substitution Risks Experimental Inconsistency


Substituting a generic AT1 receptor antagonist for GA 0113 in established protocols introduces significant experimental risk due to three compound-specific attributes that are not uniformly shared across the class. First, GA 0113 displays insurmountable (non-competitive) antagonism in functional vasoconstriction assays [1], whereas surmountable antagonists like losartan produce distinct concentration-response relationships [2]; this difference fundamentally alters the interpretation of Ang II challenge experiments. Second, the non-tetrazole triflamide structure of GA 0113 confers unique physicochemical properties distinct from tetrazole-containing analogs [3]. Third, the documented 94% oral bioavailability and 12-hour half-life in rats [1] represent a pharmacokinetic profile that may not be replicated by other compounds in the same class without specific validation. Class-level assumptions about AT1 antagonist behavior are therefore insufficient for ensuring experimental reproducibility or data continuity.

GA 0113: Comparator-Benchmarked Quantitative Evidence for Scientific Selection


GA 0113 Endothelial Protection: Functional Improvement Comparable to ACE Inhibition in Diabetic Hypertension

In a diabetic spontaneously hypertensive rat (SHR-DM) model, GA 0113 produced significant improvement in endothelial function that was quantitatively and functionally comparable to the ACE inhibitor quinapril. Both agents significantly improved the vasodilator response to acetylcholine (P < 0.01) relative to vehicle-treated SHR-DM [1].

Endothelial dysfunction Diabetic cardiovascular complications Vasodilator response

GA 0113 Insurmountable Antagonism: Mechanistic Distinction from Surmountable AT1 Blockers

GA 0113 exhibits a dual mechanistic profile: it interacts with AT1 receptors in a competitive manner in radioligand binding assays, yet demonstrates insurmountable (non-competitive) antagonistic action in Ang II-induced vasoconstriction functional assays [1]. This contrasts with surmountable antagonists like losartan [2] and produces distinct experimental outcomes.

Receptor pharmacology Functional antagonism AT1 receptor signaling

GA 0113 Antihypertensive Efficacy: Low-Dose 24-Hour Blood Pressure Control in Renal Hypertension

In conscious renal hypertensive (RH) rats, GA 0113 reduced blood pressure with an ED25 value of 0.015 mg/kg following oral administration, and a dose of 0.1 mg/kg was sufficient to maintain blood pressure reduction over a full 24-hour period [1].

Renal hypertension Antihypertensive efficacy Dose-response

GA 0113 Pharmacokinetic Advantage: 94% Oral Bioavailability and 12-Hour Half-Life in Rats

Pharmacokinetic studies in rats demonstrate that GA 0113 achieves 94% oral bioavailability and a circulating half-life of 12 hours [1]. This profile substantially exceeds that of many other AT1 antagonists, including early candidates such as DuP 532 (oral bioavailability 7.6–8.0%, half-life 3.5–3.6 h in rats) [2] and SK-1080 (described as having poor oral bioavailability) [3].

Oral bioavailability Pharmacokinetics Drug disposition

GA 0113 Sustained Target Engagement: 48-Hour Plasma Renin Activity Elevation in Dogs

In conscious normotensive dogs, oral administration of GA 0113 produced dose-dependent elevation of plasma renin activity (PRA) that persisted for 48 hours following a single dose [1]. The ID50 for inhibition of Ang II-induced pressor response in the same model was 0.032 mg/kg [1].

Renin-angiotensin system Sustained target engagement Pharmacodynamics

GA 0113 Repeated Dosing Profile: Gradual BP Reduction Without Tolerance or Rebound

Repeated oral administration of GA 0113 (0.03–0.1 mg/kg/day) in spontaneously hypertensive rats (SHR) produced a moderate onset and gradually potentiated reduction in blood pressure, reaching a plateau after day 4 of treatment. Notably, no tolerance to the hypotensive action developed, and no rebound phenomenon was observed following treatment cessation [1]. Heart rate remained unaltered throughout the study [1].

Chronic hypertension models Repeated dosing Tachyphylaxis

GA 0113: High-Impact Research Applications Based on Validated Evidence


Diabetic Cardiovascular Complication Studies Requiring Endothelial Function Assessment

In diabetic hypertensive rat models (SHR-DM), GA 0113 demonstrates endothelial protective effects comparable to the ACE inhibitor quinapril, as shown by significant improvement in acetylcholine-induced vasodilation and upregulation of vascular HGF and c-met expression [1]. This makes GA 0113 a suitable AT1 antagonist tool for studies investigating the intersection of diabetes, hypertension, and endothelial dysfunction, providing a mechanistic alternative to ACE inhibition while achieving comparable functional outcomes.

Chronic Hypertension Studies Requiring Stable, Long-Term Blood Pressure Control

GA 0113 is well-suited for chronic hypertension studies in SHR and renal hypertensive rat models. It produces a gradual, sustained blood pressure reduction that plateaus after 4 days of treatment without inducing tolerance or rebound upon withdrawal, and without affecting heart rate [1]. The 94% oral bioavailability and 12-hour half-life in rats [1] further support once-daily dosing protocols in chronic experiments, reducing animal handling frequency and maintaining consistent target engagement throughout multi-week studies.

Pharmacodynamic Studies Requiring Extended Target Engagement with Minimal Dosing Frequency

In conscious normotensive dogs, a single oral dose of GA 0113 produces dose-dependent elevation of plasma renin activity that persists for 48 hours [1], with pressor response inhibition at an ID50 of 0.032 mg/kg [1]. This extended duration of action makes GA 0113 an appropriate candidate for large-animal pharmacodynamic studies where sustained AT1 receptor blockade is required without repeated dosing. The 48-hour window of target engagement reduces experimental variability associated with multiple dosing events and minimizes animal handling stress.

AT1 Receptor Pharmacology Studies Investigating Insurmountable Antagonism Mechanisms

GA 0113 exhibits a unique pharmacological profile characterized by competitive binding to AT1 receptors coupled with insurmountable antagonism in functional vasoconstriction assays [1]. This dual property distinguishes it from purely surmountable antagonists like losartan and makes it a valuable tool compound for investigating the molecular determinants of insurmountable AT1 antagonism. Researchers studying receptor kinetics, biased signaling, or structure-activity relationships of non-tetrazole AT1 antagonists can leverage GA 0113 as a reference compound with well-characterized insurmountable behavior.

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